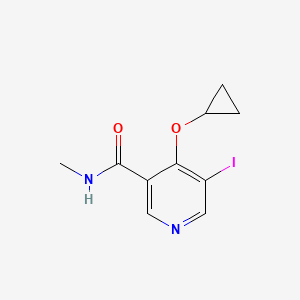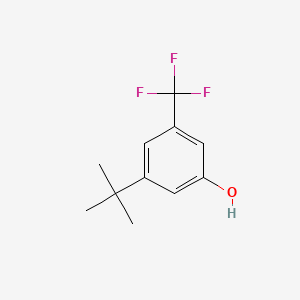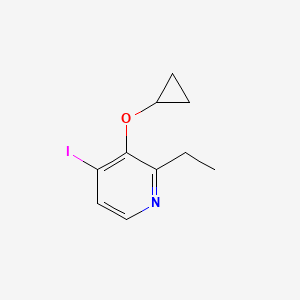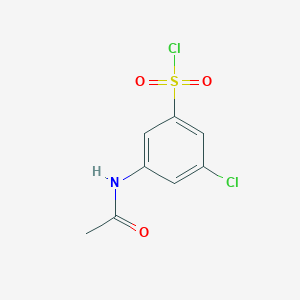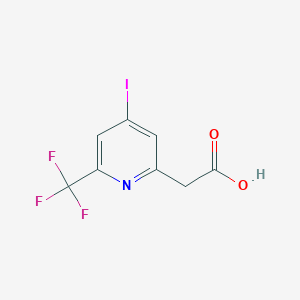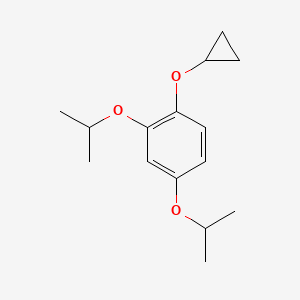
1-Cyclopropoxy-2,4-diisopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2,4-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a cyclopropoxy group and two isopropoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Cyclopropoxy-2,4-diisopropoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with cyclopropyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Cyclopropoxy-2,4-diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2,4-diisopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Cyclopropoxy-2,4-diisopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may play a role in binding to these targets, influencing the compound’s activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 1-Cyclopropoxy-2,4-diisopropoxybenzene include:
1,4-Diisopropoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-2,4-dimethoxybenzene: Contains methoxy groups instead of isopropoxy groups, which can affect its reactivity and interactions.
1-Cyclopropoxy-2,4-dihydroxybenzene:
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)16-13-7-8-14(18-12-5-6-12)15(9-13)17-11(3)4/h7-12H,5-6H2,1-4H3 |
Clave InChI |
QJIHGFJTDISFLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)OC2CC2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


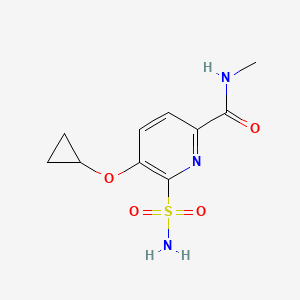

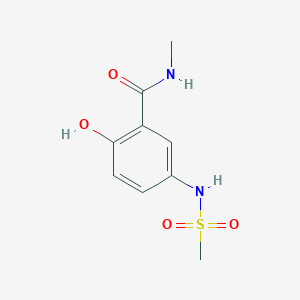
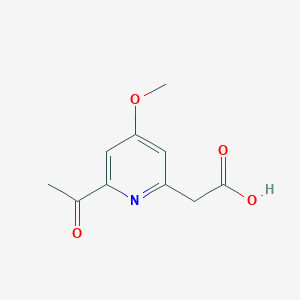
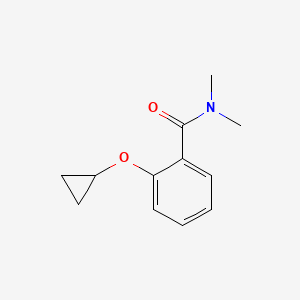
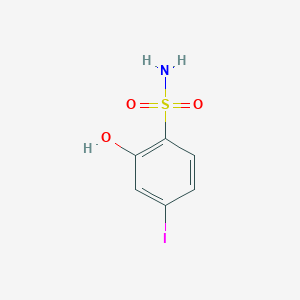
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

